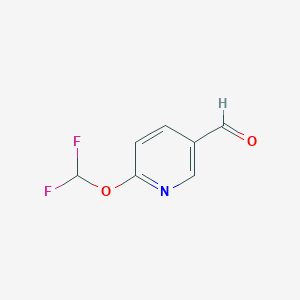

6-(Difluoromethoxy)nicotinaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(difluoromethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGBKYVUEUMGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617087 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211577-99-9 | |

| Record name | 6-(Difluoromethoxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 6 Difluoromethoxy Nicotinaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group (-CHO) at the C-3 position of the pyridine (B92270) ring is an electrophilic center, primed for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. rsc.org

Nucleophilic addition is a fundamental reaction of aldehydes, involving the attack of a nucleophile on the carbonyl carbon. researchgate.netpressbooks.pub This process leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. nih.gov The general mechanism involves the nucleophile forming a new carbon-carbon bond, breaking the C=O pi bond, and rehybridizing the carbonyl carbon from sp² to sp³. researchgate.net

For 6-(difluoromethoxy)nicotinaldehyde, strong, irreversible nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to add efficiently to the aldehyde. rsc.org These reactions provide a powerful method for forming carbon-carbon bonds and synthesizing secondary alcohols. The reaction proceeds via a polar mechanism where the organometallic reagent adds to the carbonyl, followed by an acidic workup to protonate the resulting alkoxide. nih.gov

Table 1: Scope of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Expected Product | Product Class |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | (6-(Difluoromethoxy)pyridin-3-yl)(phenyl)methanol | Secondary Alcohol |

| Sodium borohydride (B1222165) (NaBH₄) | (6-(Difluoromethoxy)pyridin-3-yl)methanol | Primary Alcohol |

| Lithium aluminum hydride (LiAlH₄) | (6-(Difluoromethoxy)pyridin-3-yl)methanol | Primary Alcohol |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 1-(6-(Difluoromethoxy)pyridin-3-yl)propan-1-ol | Secondary Alcohol |

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines (Schiff bases) and hydrazones, respectively. nih.govgoogle.com These reactions are typically reversible and often catalyzed by acid. libretexts.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. libretexts.orgnih.gov The formation of these products is a common and efficient transformation. rsc.org

The reaction of this compound with various nitrogen-based nucleophiles is expected to proceed smoothly, yielding a diverse range of imine and hydrazone derivatives. Such reactions are foundational in the synthesis of many heterocyclic systems and have been widely studied for various aromatic aldehydes. nih.gov

Table 2: Representative Condensation Reactions

| Nitrogen Nucleophile | Expected Product | Product Class |

|---|---|---|

| Aniline | N-((6-(Difluoromethoxy)pyridin-3-yl)methylene)aniline | Imine (Schiff Base) |

| Hydrazine | This compound hydrazone | Hydrazone |

| Hydroxylamine | This compound oxime | Oxime |

| Benzylamine | N-((6-(Difluoromethoxy)pyridin-3-yl)methylene)-1-phenylmethanamine | Imine (Schiff Base) |

| Phenylhydrazine | This compound phenylhydrazone | Phenylhydrazone |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of this compound to 6-(difluoromethoxy)nicotinic acid is a key transformation. Numerous reagents can achieve the oxidation of aromatic aldehydes to their corresponding carboxylic acids. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective, though milder, more selective methods are often preferred to avoid side reactions. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, is a highly efficient method for this conversion, known for its tolerance of other functional groups. Aerobic oxidation using catalysts like N-hydroxyphthalimide (NHPI) also presents a green alternative.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-(difluoromethoxy)pyridin-3-yl)methanol, is typically accomplished with high efficiency using hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and mild choice for this transformation. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less chemoselective. nih.gov A patent describing the reduction of a 5-bromopyridine-3-carboxylic acid derivative to the corresponding aldehyde using a reducing agent highlights the feasibility of such transformations on substituted pyridine rings.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Typical Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂), NaH₂PO₄ | 6-(Difluoromethoxy)nicotinic acid |

| Oxidation | Chromium trioxide (CrO₃), H₂SO₄, acetone | 6-(Difluoromethoxy)nicotinic acid |

| Reduction | Sodium borohydride (NaBH₄), Methanol (B129727) | (6-(Difluoromethoxy)pyridin-3-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄), THF | (6-(Difluoromethoxy)pyridin-3-yl)methanol |

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The existing substituents on this compound profoundly influence the regioselectivity of further functionalization.

Further substitution on the pyridine ring of this compound would be directed by the combined electronic effects of the existing groups.

Pyridine Nitrogen: Deactivates the ring towards electrophilic attack, especially at the α (C2, C6) and γ (C4) positions.

C3-Aldehyde Group: A meta-directing, deactivating group. It withdraws electron density via resonance and induction, directing potential electrophiles to the C5 position.

C6-Difluoromethoxy Group (-OCF₂H): An ortho-, para-directing group due to the oxygen lone pairs, but its electron-donating ability is significantly attenuated by the strongly electron-withdrawing difluoromethyl moiety. It directs towards the C5 and C7 (nitrogen) positions.

Considering these factors, electrophilic aromatic substitution (e.g., nitration, halogenation) is predicted to be challenging but would most likely occur at the C5 position, which is meta to the aldehyde and ortho to the difluoromethoxy group. Functionalization at the C2 and C4 positions, which are highly electron-deficient, might be achieved through alternative strategies such as directed ortho-metalation if a suitable directing group were present, or via radical substitution.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems that possess a good leaving group. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to occur, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

This compound itself does not have a suitable leaving group for SNAr. However, a derivative, such as a halogen-substituted analog (e.g., 2-chloro-6-(difluoromethoxy)nicotinaldehyde), would be an excellent substrate for this reaction. In such a molecule, the C2 position is activated towards nucleophilic attack by both the ring nitrogen and the electron-withdrawing aldehyde at C3. A wide range of nucleophiles, including amines, alkoxides, and thiolates, could displace the chloride. Recent studies have also shown that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one.

Table 4: Hypothetical SNAr Reactions on a Derivative

Substrate: 2-Chloro-6-(difluoromethoxy)nicotinaldehyde

| Nucleophile | Expected Product |

|---|---|

| Ammonia (NH₃) | 2-Amino-6-(difluoromethoxy)nicotinaldehyde |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-6-(difluoromethoxy)nicotinaldehyde |

| Morpholine | 2-(Morpholino)-6-(difluoromethoxy)nicotinaldehyde |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-(difluoromethoxy)nicotinaldehyde |

Interaction with Catalytic Systems

The reactivity of this compound is significantly influenced by its interaction with various catalytic systems, including enzymes and synthetic catalysts used in organic chemistry. In biocatalysis, the difluoromethoxy group plays a critical role in molecular recognition and binding within enzyme active sites. For instance, in studies on Lysyl-tRNA Synthetase (LysRS) inhibitors, the difluoromethoxy substituent at the R2 position of a compound maintained potency comparable to a methoxy (B1213986) analogue. acs.org The crystal structure of a related inhibitor revealed that the difluoro group orients toward a hydrophobic region in the enzyme's ATP pocket, indicating that hydrophobic interactions can be a key driver of binding. acs.org This interaction highlights the ability of the difluoromethoxy group to engage with specific residues, such as methionine, within a catalytic pocket. acs.org

In synthetic chemistry, the pyridine nitrogen and the aldehyde functionality of this compound make it a versatile substrate for various catalytic transformations. It can participate in photocatalytic reactions, where the difluoromethoxy group can influence the electronic properties of the aromatic system. nih.gov Visible-light photoredox catalysis, for example, is a common strategy for reactions involving related fluorinated compounds. mdpi.com The mechanisms often involve the generation of radical intermediates through single-electron transfer (SET) processes, where the photocatalyst, upon excitation by visible light, initiates the reaction. nih.gov

Electronic and Steric Effects of the Difluoromethoxy Group on Reactivity

The difluoromethoxy (-OCF₂H) group imparts a unique combination of electronic and steric properties that profoundly affect the reactivity of the nicotinaldehyde scaffold.

The strong electron-withdrawing nature of the two fluorine atoms in the difluoromethoxy group significantly alters the electronic landscape of the pyridine ring, influencing reaction rates and selectivity. This electronic pull can make the aromatic ring more electron-deficient, affecting its susceptibility to nucleophilic or electrophilic attack.

A direct comparison of the hydrolytic stability of a 2-difluoromethoxy-substituted estratriene sulfamate (B1201201) with its 2-methoxy equivalent demonstrated a significant difference in reaction kinetics. nih.gov The difluoromethoxy-substituted compound hydrolyzed substantially faster, with a half-life (T₁/₂) of approximately 10 days, whereas the methoxy analogue was much more stable, with an estimated T₁/₂ of 60-80 days. nih.gov This suggests that the electron-withdrawing -OCF₂H group increases the lability of the adjacent sulfamate group. nih.gov

| Compound Substituent | Observed Hydrolysis after 30 days | Estimated Half-Life (T₁/₂) | Reference |

|---|---|---|---|

| 2-OCF₂H | 92% | ~10 days | nih.gov |

| 2-OCH₃ | 31% | ~60-80 days | nih.gov |

In terms of selectivity, the difluoromethoxy group can be pivotal. In the development of enzyme inhibitors, replacing a methoxy group with a difluoromethoxy group has been shown to maintain potency while subtly altering the selectivity profile against related enzymes. acs.org The steric bulk of the -OCF₂H group, while not excessively large, is different from that of a methoxy group and can be exploited to achieve selective binding. acs.orgrsc.org For example, the introduction of substituents on a pyridine ring can lower the formation constants of metal complexes due to steric hindrance, which in turn is a function of entropy changes. rsc.org This controlled steric clash can be a powerful tool in designing selective catalysts or inhibitors.

Stereoelectronic effects involve the influence of the spatial arrangement of orbitals and electrons on molecular properties and reactivity. The difluoromethoxy group has several key stereoelectronic features. It is considered a bioisostere of a hydroxyl or thiol group and can act as a moderate hydrogen bond donor through its acidic C-H bond. researchgate.net This hydrogen-bonding capability can be crucial for orienting the molecule within a catalyst's active site or for stabilizing transition states. rsc.org

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step pathway of reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methods. This involves identifying key transient species and using experimental probes to map the reaction coordinate.

Reactive intermediates are short-lived, high-energy molecules that are formed during the conversion of reactants to products. Their direct observation or trapping provides invaluable mechanistic insight. In reactions involving this compound, several types of intermediates can be postulated depending on the reaction conditions.

Radical Intermediates : In photoredox-catalyzed reactions, radical species are common. For example, the difluoromethyl radical (•CF₂H) can be generated from suitable precursors. rsc.org Similarly, reactions involving the pyridine ring can proceed via radical addition, forming intermediate species like cyclohexadienyl radicals. nih.gov The formation of such intermediates can be inferred from the products of radical-trapping experiments. mdpi.com

Enzyme-Substrate Complexes : In biocatalytic reactions, the initial step is the formation of an enzyme-substrate complex. Spectroscopic and kinetic studies on the enzyme NikD, which catalyzes the aromatization of a piperideine-2-carboxylate, have characterized the formation of charge-transfer complexes and reduced enzyme-intermediate complexes as distinct steps in the catalytic cycle. nih.gov

Organometallic Intermediates : In transition-metal catalysis, the substrate can coordinate to the metal center to form organometallic intermediates. In dual metallaphotoredox catalysis, transient charge-separated cage complexes have been identified as key species that determine reaction efficiency. nih.gov

The characterization of these intermediates often requires specialized techniques such as laser flash photolysis, matrix isolation spectroscopy, and advanced mass spectrometry methods. beilstein-journals.orgrsc.org

| Intermediate Type | Potential Reaction Context | Characterization/Detection Method | Reference |

|---|---|---|---|

| Radical Species | Photoredox Catalysis | Radical trapping (e.g., with TEMPO), EPR Spectroscopy | mdpi.com |

| Enzyme-Substrate Complex | Biocatalysis | Stopped-flow kinetics, UV-Vis spectroscopy | nih.gov |

| Organometallic Complex | Transition-Metal Catalysis | NMR spectroscopy, X-ray crystallography (of stable analogs) | nih.gov |

| Reactive Condensation Adducts | Aldehyde Condensations | In-situ trapping with dienes (Diels-Alder) | beilstein-journals.org |

To confirm proposed mechanisms, chemists employ various experimental probes.

Isotope Labeling Studies : This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., hydrogen with deuterium) and tracking the isotope's position in the products. nih.gov This can reveal which bonds are broken and formed during the reaction. For example, nitrogen isotope exchange studies using ¹⁵N have been developed for pyridine-containing molecules to understand and facilitate isotopic labeling. chemrxiv.org Similarly, derivatization with isotope-labeled reagents like ¹³C₆-3-nitrophenylhydrazine is used to create internal standards for quantitative analysis, a method that relies on predictable reaction mechanisms. nih.govresearchgate.net

Radical Trapping : To determine if a reaction proceeds through a radical mechanism, a radical scavenger such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can be added to the reaction mixture. If the reaction is inhibited or if a product formed from the trapping of the radical by TEMPO is observed, it provides strong evidence for a radical pathway. mdpi.com

These experimental tools, used in combination, allow for the detailed elucidation of complex reaction mechanisms involving this compound.

Spectroscopic Analysis in Mechanistic Investigations

A detailed analysis of the use of spectroscopy in mechanistic investigations involving this compound cannot be provided due to the lack of available research in the public domain.

The Difluoromethoxy Group as a Key Pharmacophore Modifier

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to enhance biological activity or optimize pharmacokinetic parameters. informahealthcare.com The difluoromethyl group (CF2H) is recognized as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups. researchgate.netnih.gov This strategy is crucial in analog design, allowing for structural modifications that can affect a lead compound's size, shape, lipophilicity, and pKa. informahealthcare.com

For instance, the replacement of a metabolically vulnerable methoxy group (-OCH3) with a more stable difluoromethoxy group (-OCF2H) is a common tactic to prevent O-demethylation and reduce the rate of oxidative metabolism. nih.gov This approach has been explored in the development of new anticancer agents. nih.gov The difluoromethyl group is also considered a bioisosteric replacement for the phenol (B47542) hydroxyl group, and by extension, 2-difluoromethylpyridine can act as an isostere of pyridine-N-oxide. nih.gov

| Original Functional Group | Bioisosteric Replacement | Rationale/Advantage | Reference |

|---|---|---|---|

| -OH (Hydroxyl) | -CF2H | Enhances metabolic stability and can act as a hydrogen bond donor. | researchgate.netnih.gov |

| -SH (Thiol) | -CF2H | Improves metabolic stability. | researchgate.netnih.gov |

| -NH2 (Amino) | -CF2H | Offers a metabolically stable alternative. | researchgate.netnih.gov |

| -OCH3 (Methoxy) | -OCF2H | Prevents O-demethylation and reduces oxidative metabolism. | nih.gov |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Offers a more metabolically stable alternative. | nih.gov |

The difluoromethyl group is a unique entity that can act as a lipophilic hydrogen bond donor. researchgate.netalfa-chemistry.com The C-H bond in a CF2H group is more polarized than in a non-fluorinated methyl group, enabling it to form hydrogen bonds. chemistryviews.orgnih.gov This hydrogen-bonding capability is on a scale similar to that of thiophenol and aniline. mdpi.comresearchgate.net

Experimental and computational studies have confirmed the hydrogen bond donor character of the CF2H group, showing that it can form C-F···H-C and C-H···O interactions. chemistryviews.orgnih.gov The bonding energy of a dimer stabilized by a CF2H group has been calculated to be -3.1 kcal/mol, which is comparable to the -3.5 kcal/mol for a similar dimer stabilized by a hydroxyl group. chemistryviews.org This ability to form hydrogen bonds can enrich molecular interactions within the binding pockets of target proteins, potentially increasing binding affinity and drug potency. nih.gov The dual character of such groups, acting as both a hydrogen bond acceptor and a hydrophobic group, can be advantageous in drug design. nih.gov

Influence on Biological Activity and Drug-like Properties

A primary reason for incorporating fluorinated groups like -OCF2H into drug candidates is to improve their metabolic stability. mdpi.comnih.govalfa-chemistry.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic degradation, particularly by cytochrome P450 (CYP450) enzymes. mdpi.com This increased stability can prolong a drug's half-life in the body. mdpi.com Replacing a methoxy group with a difluoromethoxy group is a well-established strategy to block metabolic "soft spots" and avert biotransformation pathways like O-demethylation. nih.gov

| Metabolic Process | Effect of -OCF2H Substitution | Mechanism | Reference |

|---|---|---|---|

| Oxidative Metabolism (e.g., by CYP450) | Decreased rate of metabolism | The high strength of the C-F bond makes the group resistant to enzymatic attack. | mdpi.com |

| O-demethylation | Blocked | Replacement of the metabolically labile -OCH3 group with the more stable -OCF2H group. | nih.gov |

The difluoromethoxy group can influence a molecule's lipophilicity, a key factor in determining its ability to permeate cellular membranes. mdpi.comalfa-chemistry.com The -OCF2H group is considered a lipophilicity-enhancing group, though the increase is generally smaller than that observed with a trifluoromethyl (-CF3) group. researchgate.net The lipophilicity of ArOCF2H compounds is generally higher than their corresponding methoxy analogs. alfa-chemistry.com This modulation of lipophilicity allows for the fine-tuning of a drug's ability to cross biological membranes, which is crucial for reaching its target site of action. mdpi.com Some studies on perfluorinated compounds, a broader class of fluorinated molecules, have shown that they can increase the permeability of cell membranes. researchgate.net

Therapeutic Applications of this compound Derivatives

The combination of a pyridine nucleus, a reactive aldehyde group, and a modulating difluoromethoxy substituent suggests that derivatives of this compound could be versatile precursors for various therapeutic agents.

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cells of the immune system and the brain. nih.govnih.gov Inhibition of PDE4 elevates cAMP levels, which can suppress the expression of inflammatory cytokines and modulate neuronal function. nih.govnih.gov Consequently, PDE4 inhibitors have been investigated for treating inflammatory conditions and neurological disorders. nih.govgoogle.com

Pyridine and pyrimidine (B1678525) structures are common features in many PDE4 inhibitors. nih.gov Notably, a patent for substituted pyridine and pyrazine (B50134) compounds has identified them as potent PDE4 inhibitors for the potential treatment of neurological conditions, including psychiatric, neurodegenerative, cerebrovascular, cognitive, and motor disorders. google.com This patent describes pyridine compounds containing a difluoromethoxy group, such as 2-difluoromethoxy-4-(4,4,5,5-tetramethyl- nih.govgoogle.comnih.govdioxaborolan-2-yl)-pyridine, as key intermediates. google.com While the first-generation PDE4 inhibitor, Rolipram, was hampered by side effects, newer agents like Roflumilast, which also features a difluoromethoxy group (on a benzamide (B126) scaffold), have been successfully developed. nih.govsigmaaldrich.com Another potent PDE4 inhibitor, CHF6001, was specifically designed for treating respiratory inflammatory diseases and incorporates a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl moiety. nih.gov These examples underscore the significance of the difluoromethoxy-substituted aromatic ring in designing effective PDE4 inhibitors, suggesting a promising avenue for derivatives of this compound.

The elevation of cAMP levels through PDE4 inhibition is also linked to improved cognitive function. google.com The PDE4D isoform, in particular, is considered a high-interest target for addressing memory dysfunction and neuroinflammation associated with Alzheimer's disease. nih.gov Research has shown that PDE4 inhibition may be beneficial for treating cognitive decline in neurodegenerative diseases like Parkinson's and Alzheimer's. google.com A patent has claimed the use of substituted pyridine-based PDE4 inhibitors for enhancing neuronal plasticity, providing neuroprotection, and improving cognition. google.com

The neuroprotective potential of pyridine-containing compounds is further supported by studies on related structures. For example, activation of the α7 nicotinic acetylcholine (B1216132) receptor, a key component of the cholinergic system, by agonists has been shown to mediate neuroprotective effects in animal models of Parkinson's disease. frontiersin.orgmdpi.com Safinamide, which has demonstrated neuroprotective effects in a 6-hydroxydopamine model of Parkinson's, works by suppressing microglial activation and protecting dopaminergic neurons from degeneration. nih.gov These findings highlight the potential for pyridine-based molecules, including derivatives of this compound, to be developed as agents for cognitive enhancement and neuroprotection.

The anti-inflammatory effects of PDE4 inhibition are well-established, as these inhibitors can suppress the release of a broad spectrum of pro-inflammatory mediators. nih.govnih.gov This mechanism is central to their application in treating inflammatory diseases. nih.gov Substituted pyridine compounds, as described in patent literature, have been specifically claimed for the treatment of inflammatory disorders and renal disorders through PDE4 inhibition. google.com

Beyond PDE4, derivatives of the parent nicotinic acid scaffold have shown significant anti-inflammatory properties through other mechanisms. Studies have revealed that novel nicotinate (B505614) derivatives can act as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Certain synthesized compounds demonstrated COX-2 inhibitory activity equipotent to the reference drug celecoxib (B62257) and were effective in reducing paw edema in animal models. nih.gov Other nicotinic acid derivatives have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines. nih.gov The aldehyde functional group itself may also contribute to anti-inflammatory activity, as aldehyde-enriched fractions of certain essential oils have been found to decrease the expression of pro-inflammatory cytokines. nih.gov This collective evidence suggests a strong rationale for exploring derivatives of this compound as potential therapies for inflammatory conditions and related renal diseases.

| Compound | % Inhibition of Paw Edema (3h) | % Inhibition of Paw Edema (5h) |

|---|---|---|

| 4c | 48.1 | 55.3 |

| 4f | 59.3 | 68.1 |

| Celecoxib (Reference) | 51.9 | 63.8 |

| Indomethacin (Reference) | 63.0 | 72.3 |

The pyridine heterocycle is a common feature in a multitude of compounds with established antimicrobial activity. mdpi.comresearchgate.net The development of new antimicrobial agents is critical due to rising microbial resistance. researchgate.net Research into pyridine derivatives has yielded compounds with significant activity against various pathogens.

For instance, newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong inhibition of Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net In one study, specific derivatives showed potent activity, with minimum inhibitory concentrations (MIC) below 0.0048 mg/mL against B. mycoides and C. albicans. researchgate.net Other research has focused on alkaloids, with some pyridine-containing derivatives showing moderate to good antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria. mdpi.com The aldehyde group may also play a role, as essential oils rich in aldehydes have been reported to possess broad-spectrum antimicrobial properties. researchgate.net Given that the parent structure, nicotinaldehyde, and the broader class of pyridine compounds are known to have antimicrobial effects, derivatives of this compound represent a valid scaffold for exploration in the development of new antibacterial and antiseptic drugs.

| Compound | E. coli | B. mycoides | C. albicans |

|---|---|---|---|

| 12a | 0.0195 | <0.0048 | <0.0048 |

| 15 | >0.0048 | 0.0098 | 0.039 |

The pyridine scaffold is prevalent in anticancer drug discovery, with 18 pyridine-containing drugs approved by the FDA between 2014 and 2023, many of which are kinase inhibitors. rsc.org Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. nih.govnih.gov

The pyrimidine scaffold, structurally related to pyridine, is particularly important for designing kinase inhibitors. nih.gov Research has shown that incorporating a difluoromethoxy group can be advantageous; one study developed a naphthalene-based derivative containing a difluoromethoxy group that demonstrated potent inhibitory activity against B-Raf and c-Raf kinases, which are often dysregulated in melanoma. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine scaffolds, which are isosteres of the adenine (B156593) ring of ATP, are of significant interest for developing kinase inhibitors. nih.govrsc.org The structural similarity allows these molecules to effectively bind to the ATP-binding site of kinases. nih.gov Given the established role of pyridine heterocycles and the potential benefits of the difluoromethoxy group in kinase inhibition, derivatives of this compound could serve as valuable starting points for the design of novel anticancer agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Medicinal Agents

Structure-activity relationship (SAR) studies are essential in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR analyses have provided valuable insights into the structural features that govern their therapeutic effects. mdpi.comnih.gov

In the context of antiproliferative activity, a review of pyridine derivatives found that the presence and position of certain functional groups significantly impact efficacy. mdpi.comnih.gov The inclusion of methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups was found to enhance antiproliferative activity against various cancer cell lines. mdpi.comnih.gov Conversely, the presence of bulky groups or certain halogen atoms tended to decrease activity. mdpi.com

For antimicrobial pyridine derivatives, SAR studies have also been conducted. An analysis of newly synthesized thienopyridines revealed how different substitutions on the core structure influenced their activity against various microbial strains, allowing for the identification of the most potent compounds. researchgate.net In the development of aromatic aldehydes as antisickling agents, SAR studies guided the enhancement of their pharmacological profiles by modifying substituents to improve potency and pharmacokinetic properties. nih.gov These examples demonstrate that systematic modification of the substituents on the pyridine ring of a molecule like this compound—for instance, by converting the aldehyde to other functional groups or by adding substituents to other positions—is a proven strategy for modulating and optimizing biological activity for a desired therapeutic target.

Conclusion

6-(Difluoromethoxy)nicotinaldehyde represents a fascinating and promising molecule at the confluence of organofluorine chemistry, heterocyclic chemistry, and synthetic organic chemistry. Its unique structural amalgamation of a difluoromethoxy group, a privileged pyridine (B92270) scaffold, and a versatile aldehyde functional group endows it with significant potential as a building block for the creation of novel compounds. While detailed experimental data and specific applications are still emerging in the public domain, the foundational chemical principles strongly suggest that this compound will play an increasingly important role in the development of advanced pharmaceuticals and innovative materials. Further research into the synthesis, reactivity, and application of this compound is poised to unlock new avenues for scientific discovery and technological advancement.

Agrochemical Applications and Agricultural Research

Utility of Pyridine-Based Compounds in Crop Protection

Pyridine-based compounds are integral to the agrochemical industry, with applications spanning fungicides, insecticides, acaricides, and herbicides. nih.govresearchgate.net The versatility of the pyridine (B92270) scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. aun.edu.eg This chemical diversity is crucial for addressing the ever-evolving challenges in crop protection, including the development of resistance in target pests and pathogens. nih.gov

The introduction of fluorine atoms or fluorine-containing moieties, such as the difluoromethoxy group, into these pyridine structures can significantly alter their physicochemical properties. researchgate.net These alterations can lead to enhanced efficacy, improved transport within the plant, and increased resistance to metabolic breakdown, ultimately resulting in more potent and durable crop protection agents. researchgate.net The development of trifluoromethylpyridine (TFMP) derivatives, for example, has led to the commercialization of over 20 new agrochemicals, highlighting the impact of fluorination in this field. nih.gov

Design and Development of Novel Agrochemicals Incorporating Difluoromethoxy Pyridines

The difluoromethoxy group is a key feature in the design of new agrochemicals due to its unique electronic properties and metabolic stability. When attached to a pyridine ring, it can significantly influence the biological activity of the resulting molecule. researchgate.net The development of novel agrochemicals often involves the synthesis and screening of numerous derivatives to identify candidates with optimal performance. colab.ws

Fungicidal Activity Assessment

The pyridine ring is a common structural motif in many commercial fungicides. researchgate.net Research into novel pyridine carboxamides has identified compounds with significant in vitro and in vivo activity against various plant pathogenic fungi, such as Botrytis cinerea. nih.gov For instance, certain pyridine carboxamide derivatives have demonstrated inhibitory activity against succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. nih.gov

The fungicidal potential of difluoromethoxy pyridine derivatives is an active area of research. By way of comparison, studies on other fluorinated pyridine and pyrimidine (B1678525) derivatives have shown promising results. For example, some pyrimidine derivatives containing a trifluoromethoxy group have exhibited significant fungicidal activity against a range of phytopathogenic fungi. nih.gov

Table 1: In vitro Antifungal Activity of Selected Pyrimidine Derivatives at 50 µg/mL

| Compound | Botrytis cinerea | Sclerotinia sclerotiorum | Phytophthora capsici | Fusarium oxysporum |

| Compound 3b | 44.4% | 50.0% | 36.4% | 33.3% |

| Compound 3c | 40.0% | 46.7% | 36.4% | 30.0% |

| Compound 4b | 46.7% | 40.0% | 25.0% | 22.2% |

| Pyrimethanil | 44.4% | 21.4% | 22.7% | 20.0% |

Source: Adapted from research on novel pyrimidine derivatives. nih.gov

Insecticidal/Acaricidal Properties Evaluation

Pyridine-based compounds have a long history of use as insecticides, with some derivatives acting as potent analogues of neonicotinoids. nih.gov The introduction of various substituents onto the pyridine ring can dramatically impact insecticidal efficacy. nih.gov For example, studies on 2-phenylpyridine (B120327) derivatives have shown that the presence of specific substituents at certain positions on the benzene (B151609) ring leads to optimal insecticidal activity against pests like Mythimna separata. nih.gov

The insecticidal potential of difluoromethoxy pyridine derivatives is being actively explored. Research on related thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines has identified compounds with promising activity against aphids such as Aphis gossypii. aun.edu.egresearchgate.net

Table 2: Insecticidal Activity of Pyridine Derivatives against Aphis craccivora

| Compound | LC50 (mg/L) |

| Compound 1f | 0.080 |

| Compound 1d | 0.098 |

| Compound 1c | 0.127 |

Source: Adapted from research on functionalized pyridines. nih.gov

Herbicidal Efficacy Studies

Pyridine herbicides are widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings. epa.gov The development of novel herbicides often focuses on creating compounds that are effective at low application rates and have favorable environmental profiles. researchgate.net Pyroxasulfone, for instance, is a newer herbicide that has demonstrated excellent herbicidal activity at lower application rates compared to older chemistries. researchgate.net

While specific data on the herbicidal efficacy of 6-(difluoromethoxy)nicotinaldehyde derivatives is not yet widely published, the broader class of pyridine-based herbicides continues to be an important area of research and development. researchgate.net

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations

Electronic structure calculations, particularly those based on quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. bhu.ac.in By applying a functional like B3LYP with a basis set such as 6-311G(d,p), the geometry of 6-(Difluoromethoxy)nicotinaldehyde can be optimized to its lowest energy state. bhu.ac.in This optimization provides detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

The calculations would likely reveal a planar pyridine (B92270) ring, with the aldehyde and difluoromethoxy groups exhibiting specific spatial orientations. The stability of the molecule is a direct outcome of this optimized geometry, where steric and electronic effects are minimized. For instance, the difluoromethoxy group is expected to orient itself to reduce steric hindrance with the adjacent hydrogen atom on the pyridine ring. nih.gov The stability imparted by hyperconjugative interactions and charge delocalization can also be analyzed through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| C-C (ring-aldehyde) | ~1.48 Å | |

| C-O (ring-ether) | ~1.36 Å | |

| O-C (ether-CHF2) | ~1.42 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-H (aldehyde) | ~120° |

| C-N-C (pyridine ring) | ~117° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | Ring-C-C=O | ~180° (planar) |

Note: These values are representative estimates based on DFT calculations for analogous molecules and are presented for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. aimspress.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring. The LUMO is likely concentrated on the aldehyde group and the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen atom and the aldehyde functionality. The difluoromethoxy group, being strongly electronegative, lowers the energy of both the HOMO and LUMO orbitals. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests that the molecule is more polarizable and reactive. aimspress.com This analysis helps in predicting how the molecule will interact with other reagents. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) | Description |

| EHOMO | ~ -7.0 to -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | ~ -2.0 to -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ~ 4.5 to 5.0 | A larger gap indicates higher kinetic stability |

| Ionization Potential | ~ 7.0 to 6.5 | Estimated from HOMO energy |

| Electron Affinity | ~ 2.0 to 1.5 | Estimated from LUMO energy |

Note: Values are illustrative, based on typical DFT calculations for substituted pyridines. nih.govresearchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. nih.gov The MESP maps the electrostatic potential onto the electron density surface, with different colors representing various charge regions. researchgate.net

For this compound, the MESP would show:

Negative Potential (Red/Yellow): These regions are electron-rich and act as sites for electrophilic attack or hydrogen bond acceptance. vaia.com They would be localized on the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. vaia.com

Positive Potential (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. A significant positive region (a σ-hole) might be found on the hydrogen of the aldehyde group. researchgate.net The hydrogen atom attached to the difluoromethyl carbon could also exhibit a positive potential.

Neutral Potential (Green): These regions are typically associated with the carbon atoms of the pyridine ring.

This map provides a clear rationale for how the molecule will orient itself when approaching other molecules, guiding intermolecular interactions like hydrogen bonding and dipole-dipole interactions. nih.govrsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend the static picture from electronic structure calculations to a dynamic view, considering molecular motion and interactions within a simulated environment.

The difluoromethoxy (-OCF₂H) group is a key substituent that significantly influences the molecule's properties. nih.gov Conformational analysis reveals the preferred spatial arrangements of this flexible group. Unlike a simple methoxy (B1213986) group, the bulky and electronegative fluorine atoms create specific conformational preferences. nih.gov The -OCF₂H group is expected to adopt a conformation where the C-H bond is roughly perpendicular to the plane of the pyridine ring to minimize steric clashes and optimize electronic interactions like negative hyperconjugation. nih.gov

Protein-ligand docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a protein target. nih.gov Using software like Glide or rDock, this compound can be docked into the active site of a relevant protein. nih.gov The process involves generating numerous possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. nih.gov

A successful docking pose would likely involve key intermolecular interactions:

Hydrogen Bonding: The pyridine nitrogen and the aldehyde oxygen are potent hydrogen bond acceptors.

Hydrophobic Interactions: The pyridine ring and the lipophilic difluoromethoxy group can engage in favorable hydrophobic contacts with nonpolar amino acid residues.

π-π Stacking: The aromatic pyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy (ΔGbind). biorxiv.org A more negative ΔGbind score indicates a stronger and more stable protein-ligand complex. biorxiv.orgresearchgate.net These predictions are instrumental in the early stages of drug discovery for identifying and optimizing potential inhibitors. nih.gov

Table 3: Illustrative Protein-Ligand Docking Results for this compound

| Parameter | Result | Interacting Residues (Hypothetical) |

| Docking Score (e.g., GlideScore) | -7.5 kcal/mol | - |

| Binding Free Energy (ΔGbind) | -45.0 kJ/mol | - |

| Key Interactions | Hydrogen Bond | ASN 102, GLN 78 |

| Hydrophobic | LEU 54, VAL 32, ILE 99 | |

| π-π Stacking | PHE 150 |

Note: This table is hypothetical and serves to illustrate the typical output of a protein-ligand docking and binding affinity prediction study.

Future Research Directions and Translational Perspectives

Development of Greener Synthetic Pathways for Scalability

The transition from bench-scale synthesis to industrial production necessitates the development of environmentally sustainable and scalable manufacturing processes. Current synthetic routes for fluorinated pyridines often rely on multi-step batch processes that may use hazardous reagents and generate significant waste. Future research will likely focus on aligning the synthesis of 6-(difluoromethoxy)nicotinaldehyde with the principles of green chemistry.

Key research avenues include:

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improve safety, and increase yield. nih.gov This technology facilitates the efficient synthesis and modification of privileged scaffolds, making it ideal for producing libraries of derivatives for extensive screening and for scale-up processes. nih.gov

Electrochemical Synthesis: The electrification of organic synthesis presents a sustainable alternative to traditional methods. For instance, the successful electrochemical synthesis of anhydrous formaldehyde (B43269) from methanol (B129727) showcases the potential for using electricity to drive reactions, reducing the need for chemical oxidants and high temperatures. rsc.org

Novel Catalysis: Investigating metal-free photochemical systems or chemoenzymatic processes could lead to more sustainable and efficient synthetic routes. acs.orgrsc.org For example, cell-free chemoenzymatic platforms can combine the selectivity of enzymes with the productivity of metal catalysts, operating at neutral pH and reducing waste. acs.org

De Novo Pyridine (B92270) Synthesis: Building the pyridine ring around the desired difluoromethyl group from inexpensive starting materials, rather than introducing the moiety at a late stage, represents a scalable and flexible approach. nih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Batch Synthesis | Greener Flow/Electrochemical Synthesis |

| Efficiency | Often lower yields, side reactions | Higher yields, improved selectivity |

| Safety | Handling of bulk hazardous materials | Smaller reaction volumes, better heat/mass transfer |

| Scalability | Challenging, requires large reactors | More straightforward, "scaling out" by running systems in parallel |

| Sustainability | Higher energy consumption, solvent waste | Reduced energy, potential for solvent recycling, fewer byproducts rsc.org |

| Cost | Can be high due to reagent costs and waste disposal | Potential for lower operational costs and reduced raw material usage rsc.org |

Exploration of Novel Biologically Relevant Targets

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse biological activities. nih.gov Derivatives of nicotinic acid and nicotinaldehyde have shown potential as anti-inflammatory and anti-proliferative agents. nih.govnih.gov The introduction of the difluoromethoxy group can significantly alter the electronic properties and binding interactions of the parent molecule, opening the door to novel biological targets.

Future research should focus on:

Broad Biological Screening: Systematically screening this compound and its derivatives against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and proliferative diseases.

Target-Based Drug Design: Based on screening hits, efforts can be directed toward specific targets. For example, studies have shown that some nicotinic acid derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). nih.gov Investigating whether this compound interacts with COX-2 or other inflammatory mediators would be a logical step.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to probe how modifications to the aldehyde and other positions on the pyridine ring affect biological activity. The presence of halogen atoms and other functional groups can enhance or diminish the antiproliferative activity of pyridine derivatives. nih.gov

Table 2: Potential Biological Targets for Pyridine-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

| Enzymes | Cyclooxygenase-2 (COX-2), Leucine-rich repeat kinase 2 (LRRK2) | Inflammation, Parkinson's Disease | nih.govnih.gov |

| Receptors | Nicotinic acetylcholine (B1216132) receptors, Dopamine D2/D3 receptors | Neurodegenerative Disorders | researchgate.net |

| Kinases | Various | Oncology | nih.gov |

| Ion Channels | Various | CNS Disorders, Cardiovascular Disease | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictive accuracy of preclinical development. nih.gov For a molecule like this compound, AI/ML can be a powerful tool for navigating the complexities of drug design. researchgate.net

Future applications include:

Predictive Modeling: Using AI algorithms to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early-stage filtering of compounds with unfavorable profiles. nih.gov

Virtual Screening and Target Identification: Employing ML models to screen vast virtual libraries of derivatives against known and predicted protein structures to identify potential biological targets and binding modes. acs.org

De Novo Design: Utilizing generative models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. researchgate.net

Material and Adsorbent Design: As demonstrated with pyridine-based polymers, ML can assist in designing materials with specific properties, a paradigm that can be adapted for drug development. acs.orgnih.gov

Advancements in Radiosynthesis for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of biological processes. nih.gov Labeling a derivative of this compound with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) would create a valuable tool for preclinical and potentially clinical research. nih.govnih.gov

The development of an ¹⁸F-labeled PET tracer based on this scaffold would involve:

Precursor Synthesis: Designing and synthesizing a suitable precursor for radiofluorination. This often involves replacing a leaving group (e.g., nitro group, trimethylammonium salt) at the desired position with ¹⁸F-fluoride. nih.gov

Radiolabeling Optimization: Developing a robust and automated radiosynthesis method. researchgate.net This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride, followed by purification and formulation. nih.govmdpi.com The relatively long half-life of ¹⁸F (109.8 minutes) makes it suitable for multi-step syntheses and imaging studies of longer duration. nih.gov

Preclinical Evaluation: Once synthesized, the ¹⁸F-labeled tracer would be evaluated in animal models to assess its biodistribution, target engagement, and pharmacokinetic properties. nih.gov

The ability to visualize the distribution and target interaction of a drug candidate in a living organism provides invaluable information for drug development, helping to confirm a drug's mechanism of action and optimize its properties.

Table 3: Key Steps in Developing an ¹⁸F-PET Tracer

| Step | Description | Key Considerations |

| 1. Candidate Selection | Choose a molecule with high affinity and selectivity for the target. | The difluoromethoxy group's properties may enhance target binding. mdpi.com |

| 2. Precursor Design | Synthesize a precursor molecule amenable to ¹⁸F-labeling. | Leaving group must be positioned for efficient nucleophilic substitution. nih.gov |

| 3. Radiosynthesis | Label the precursor with [¹⁸F]fluoride and purify the product. | Automation is crucial for reproducibility and radiation safety. researchgate.net |

| 4. In Vitro Studies | Confirm the radiotracer's stability and binding affinity. | Ensure the tracer binds specifically to the intended target. nih.gov |

| 5. In Vivo Imaging | Perform PET scans in animal models to assess biodistribution and target uptake. | Low non-specific binding and appropriate clearance are desired. nih.gov |

Multidisciplinary Research Collaborations for Comprehensive Evaluation

The successful development of a novel therapeutic agent from a starting compound like this compound is a complex endeavor that transcends any single scientific discipline. Forging strong, multidisciplinary collaborations is essential for a comprehensive evaluation.

Effective translation will require a synergistic effort among:

Synthetic and Medicinal Chemists: To design and produce analogs, develop scalable and green synthetic routes, and create precursors for radiosynthesis. nih.gov

Computational Chemists and Data Scientists: To apply AI/ML models for predictive analysis, virtual screening, and de novo design, guiding the synthetic efforts. researchgate.net

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to determine biological activity, mechanism of action, and efficacy.

Radiochemists and Imaging Scientists: To develop and validate PET tracers for non-invasive imaging studies.

Clinical Researchers: To ultimately design and conduct clinical trials to assess the safety and efficacy of a lead candidate in humans.

By integrating these diverse areas of expertise, the full therapeutic potential of the this compound scaffold can be systematically explored and potentially realized.

Q & A

Q. What are the recommended synthetic routes for preparing 6-(difluoromethoxy)nicotinaldehyde, and how can purity be optimized?

- Methodological Answer : A common approach involves introducing the difluoromethoxy group via nucleophilic substitution or oxidative fluorination. For example, halogenated pyridine precursors (e.g., 6-bromo- or 6-chloronicotinaldehyde) can react with difluoromethoxide ions under controlled conditions (e.g., using KF/18-crown-6 in DMF at 80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitoring by TLC and LC-MS (e.g., LRMS-ESI) is critical to confirm intermediate steps and final product integrity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation of dust/aerosols and skin contact. In case of exposure, rinse immediately with water and seek medical advice .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Stability tests indicate decomposition risks at >25°C or in humid environments. Conduct periodic NMR or FT-IR analyses to detect degradation (e.g., aldehyde oxidation to carboxylic acid) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and difluoromethoxy CF₂ group (δ 115–120 ppm in ¹³C).

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).

- HRMS : Use ESI or EI to verify molecular ion [M+H]⁺ (calculated for C₇H₅F₂NO₂: 187.03 g/mol). Cross-validate with elemental analysis .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the reactivity of nicotinaldehyde in medicinal chemistry applications?

- Methodological Answer : The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. In SAR studies, compare analogs (e.g., 6-methoxy vs. 6-difluoromethoxy) using:

- Enzymatic assays : Measure IC₅₀ against target proteins (e.g., kinases) to assess inhibitory potency.

- LogP/D calculations : Use HPLC-derived retention times or computational tools (e.g., MarvinSuite) to predict bioavailability .

- In vivo models : Administer derivatives in xenograft studies (e.g., 10–30 mg/kg doses in mice) to evaluate antitumor efficacy vs. toxicity .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include hydrolyzed carboxylic acid derivatives (from aldehyde oxidation) and residual fluorinated intermediates. Address these via:

Q. How can researchers reconcile contradictory data on the biological activity of this compound in different assay systems?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cellular vs. cell-free systems) or metabolite interference. Mitigate by:

- Dose-response profiling : Test a broad concentration range (nM to mM) to identify off-target effects.

- Metabolite screening : Use LC-HRMS to detect NAD⁺/NADH ratios or aldehyde dehydrogenase activity in treated cells .

- Orthogonal assays : Validate findings with CRISPR-edited cell lines (e.g., ALDH knockout models) to isolate mechanisms .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.